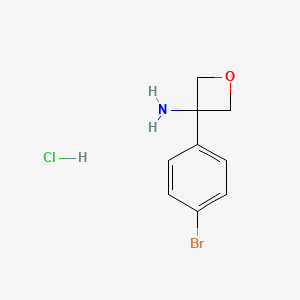

3-(4-Bromophenyl)oxetan-3-amine hydrochloride

描述

属性

IUPAC Name |

3-(4-bromophenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZUAEMOFJABIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717832 | |

| Record name | 3-(4-Bromophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349718-53-1 | |

| Record name | 3-(4-Bromophenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-bromophenyl)oxetan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-(4-Bromophenyl)oxetan-3-amine hydrochloride is a compound of interest in medicinal chemistry, characterized by its unique structure combining a bromophenyl group with an oxetane ring. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula: C₉H₁₁BrClNO

- Molecular Weight: 264.55 g/mol

The presence of both the oxetane and amine functional groups in this compound enhances its biological activity and allows for diverse interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties: Some oxetane derivatives have shown potential as inhibitors of cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to induce differentiation in acute myeloid leukemia (AML) cells .

- Kinase Inhibition: The oxetane moiety has been linked to the development of kinase inhibitors, which are crucial in cancer therapy. The structural modifications involving oxetanes have been explored to enhance potency against specific kinases .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 3-(4-Bromophenyl)oxetan-3-amine | Potential anticancer activity | |

| Oxetan-3-amine derivatives | Kinase inhibition | |

| 4-Bromobenzylamine | General amine-related studies |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxetane Ring: Utilizing appropriate reagents to create the oxetane structure.

- Bromination: Introducing the bromophenyl group through electrophilic aromatic substitution.

- Hydrochloride Salt Formation: Converting the amine into its hydrochloride salt for enhanced solubility and stability.

This synthetic pathway is crucial for producing derivatives with improved biological profiles.

Case Studies

Case Study 1: Anticancer Activity in AML Cells

A study conducted on various small molecules, including those similar to this compound, revealed their ability to stimulate differentiation in AML cell lines. The compounds were administered at doses of 0.33 mg/kg intravenously and 3 mg/kg orally, showing varying levels of efficacy based on their structural characteristics .

Case Study 2: Kinase Inhibition Screening

In another investigation focusing on oxetane derivatives, several compounds were screened for their inhibitory effects on specific kinases involved in cancer progression. The results indicated that modifications to the oxetane structure could significantly enhance inhibitory potency, suggesting a promising avenue for drug development .

科学研究应用

Medicinal Chemistry

3-(4-Bromophenyl)oxetan-3-amine hydrochloride serves as a valuable building block in the synthesis of pharmaceuticals. Its oxetane structure allows for the development of novel drug candidates, particularly those targeting specific biological pathways.

Case Study:

A study demonstrated that derivatives of oxetane compounds exhibit significant activity against various kinases, suggesting potential applications in cancer therapeutics . The unique structure of the oxetane ring can be modified to enhance binding affinity and selectivity for specific targets.

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate for creating more complex molecules. Its reactivity allows it to undergo various chemical transformations, including substitution reactions and ring-opening reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Typical Products |

|---|---|---|

| Substitution | Nucleophilic substitution on bromine | Substituted phenyl derivatives |

| Oxidation | Oxidation of amine to form oxides | Oxides of amines |

| Ring Opening | Opening of the oxetane ring | Linear amines or alcohols |

Biological Studies

Research indicates that compounds similar to this compound can interact with various biological targets, making them useful in enzyme inhibition studies and receptor binding assays.

Case Study:

In a study examining the interaction of oxetane derivatives with P2Y receptor antagonists, it was found that modifications to the oxetane structure significantly influenced binding affinity and biological activity . This highlights the potential for developing new therapeutic agents based on this compound.

Industrial Applications

In addition to research applications, this compound may find use in industrial settings for synthesizing materials with tailored properties. Its unique chemical structure allows for incorporation into polymers or advanced materials that require specific functionalities.

相似化合物的比较

Chemical Identity :

- CAS No.: 1349718-53-1

- Molecular Formula: C₉H₁₁BrClNO

- Molecular Weight : 264.55 g/mol

- Purity : Up to 99% (industrial and pharmaceutical grades) .

- Applications : Used as a building block in pharmaceuticals, agrochemicals, and biochemical intermediates .

This compound features a bromophenyl group attached to an oxetane ring, with an amine hydrochloride salt. The bromine atom enhances lipophilicity and influences electronic properties, making it valuable in drug discovery .

Comparison with Structural Analogues

Substituted Phenyl Derivatives

Key Findings :

Complex Derivatives with Additional Substituents

Key Findings :

- Trifluoromethyl Groups : Enhance metabolic stability and electron-withdrawing properties but may reduce aqueous solubility .

准备方法

Synthetic Routes for 3-(4-Bromophenyl)oxetan-3-amine Hydrochloride

General Strategy: Nucleophilic Addition to Oxetan-3-one Derivatives

A common and effective approach to synthesize 3-aryl-oxetan-3-amines involves nucleophilic addition of arylmetal reagents to oxetan-3-one, followed by amination and salt formation. The key steps include:

Preparation of 4-bromophenylmetal reagent: Typically, 4-bromobenzene derivatives are converted into organolithium or Grignard reagents. For example, 1-(4-bromophenyl) lithium can be generated by lithium-halogen exchange using n-butyllithium at low temperature (−78 °C) in tetrahydrofuran (THF).

Addition to oxetan-3-one: The organolithium reagent is added dropwise to oxetan-3-one under cryogenic conditions to form 3-(4-bromophenyl)oxetan-3-ol intermediates. This step is highly regioselective and maintains the integrity of the oxetane ring.

Conversion to amine: The hydroxyl group at the 3-position can be converted to an amine via substitution reactions or reductive amination protocols.

Formation of hydrochloride salt: The free amine is treated with hydrochloric acid to yield the hydrochloride salt, enhancing compound stability and crystallinity.

This approach is adapted from methodologies reported for similar oxetane derivatives and amines, such as those described by Croft et al. and others focusing on oxetane nucleophilic additions and aminations.

Buchwald–Hartwig Amination

An alternative method involves palladium-catalyzed Buchwald–Hartwig cross-coupling reactions, where halogenated oxetane derivatives (e.g., 3-(4-bromophenyl)oxetan-3-ol or related halides) are coupled with ammonia or amine sources under Pd catalysis with appropriate ligands (e.g., Pd(OAc)2 with XPhos or BINAP) and bases such as cesium carbonate. This method allows direct formation of the C–N bond on the aromatic ring or oxetane scaffold, facilitating the synthesis of the amine derivative in good yields.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Preparation of organolithium | 4-bromobromobenzene + n-BuLi in THF at −78 °C | Low temperature avoids side reactions; inert atmosphere necessary |

| Nucleophilic addition | Oxetan-3-one in THF, dropwise addition at −78 °C | Forms 3-(4-bromophenyl)oxetan-3-ol intermediate; careful temperature control required |

| Amination | Reductive amination or substitution with ammonia | May involve hydrogenation catalysts or amine sources; conditions vary by protocol |

| Hydrochloride salt formation | Treatment with HCl in suitable solvent (e.g., Et2O) | Yields stable hydrochloride salt for isolation and purification |

Industrial and Laboratory Scale Considerations

Scale-up: Industrial synthesis often employs continuous flow reactors for precise temperature and reagent control, enhancing yield and purity.

Purification: Recrystallization from solvents such as ethanol or ethyl acetate and chromatographic techniques (e.g., flash chromatography) are used to isolate pure hydrochloride salt.

Yield optimization: Use of bases like sodium hydride or potassium carbonate during ring formation and amination steps can improve yields.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|

| Organolithium addition to oxetan-3-one + amination | High regioselectivity; well-established; adaptable | Requires low temperatures and inert atmosphere | 60–80% (for intermediate steps) |

| Buchwald–Hartwig amination | Direct C–N bond formation; milder conditions | Requires expensive Pd catalysts; ligand optimization needed | 70–90% |

| Reductive amination of oxetan-3-ol | Straightforward; mild conditions | Multiple steps; may require hydrogenation setup | Variable (50–75%) |

Research Findings and Optimization

Temperature control: Maintaining −78 °C during organolithium formation and addition is critical to prevent side reactions and decomposition of sensitive oxetane ring.

Catalyst choice: Pd(OAc)2 combined with XPhos or BINAP ligands shows high efficiency in Buchwald–Hartwig amination, minimizing by-products.

Base selection: Cs2CO3 is preferred for amination steps due to its strong basicity and compatibility with Pd catalysts.

Salt formation: Hydrochloride salt formation improves compound handling and stability, facilitating further applications in medicinal chemistry.

Summary Table of Preparation Route

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Organolithium formation | 4-bromobromobenzene | n-BuLi, THF, −78 °C | 4-bromophenyllithium |

| 2 | Nucleophilic addition | Oxetan-3-one | Dropwise addition at −78 °C | 3-(4-bromophenyl)oxetan-3-ol |

| 3 | Amination | 3-(4-bromophenyl)oxetan-3-ol | Ammonia or amine source, Pd catalyst (optional) | 3-(4-bromophenyl)oxetan-3-amine |

| 4 | Salt formation | 3-(4-bromophenyl)oxetan-3-amine | HCl in organic solvent | This compound |

常见问题

Q. What are the optimized synthetic routes for 3-(4-Bromophenyl)oxetan-3-amine hydrochloride?

The synthesis typically involves cyclization of 3-amino-3-(4-bromophenyl)propanol derivatives under acidic conditions. For example, the oxetane ring can be formed via nucleophilic substitution or acid-catalyzed cyclization, followed by hydrochloride salt formation. Key steps include purification using recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Reaction conditions such as temperature (60–80°C) and stoichiometric HCl addition are critical for yield optimization .

Q. How can researchers analytically characterize this compound?

Standard methods include:

- ¹H/¹³C NMR : To confirm the oxetane ring structure and bromophenyl substitution pattern (e.g., δ ~4.5–5.0 ppm for oxetane protons).

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify the molecular ion peak at m/z 264.55 (C₉H₁₁BrClNO).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis : To validate C, H, N, and Cl content .

Q. What strategies ensure the compound’s stability during storage and handling?

The compound is hygroscopic and light-sensitive. Recommended practices:

- Store under inert atmosphere (argon or nitrogen) at –20°C.

- Use amber vials to prevent photodegradation.

- Conduct stability studies via thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C observed in analogs) .

Advanced Research Questions

Q. How does the bromophenyl group influence structure-activity relationships (SAR) compared to other halogenated analogs?

The bromine atom’s electronegativity and size enhance π-π stacking interactions in target binding sites, as shown in receptor docking studies. Compared to chloro or trifluoromethyl analogs (e.g., 4-[3-(Trifluoromethyl)phenyl]oxetan-4-amine), the bromophenyl derivative exhibits slower metabolic clearance due to reduced cytochrome P450 interactions. Biological assays (e.g., IC₅₀ in kinase inhibition) should be conducted to compare potency .

Q. What methodologies assess the metabolic stability of this compound?

- In vitro liver microsome assays : Incubate with human or rat liver microsomes (1 mg/mL protein) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- Half-life (t₁/₂) calculation : Use the formula , where is the elimination rate constant.

- Compare results to trifluoromethyl analogs, which show enhanced metabolic stability due to fluorine’s electron-withdrawing effects .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate binding to kinases or GPCRs. The oxetane ring’s rigidity and bromophenyl group’s hydrophobicity improve binding affinity in hydrophobic pockets.

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Purity verification : Re-analyze batches via HPLC and elemental analysis. Impurities >2% can skew results.

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known kinase inhibitors).

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) if conflicting data arises from fluorescence-based methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。